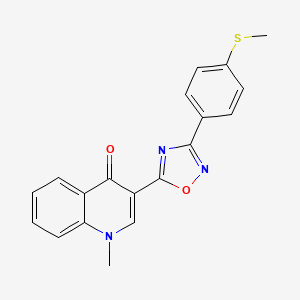
1-甲基-3-(3-(4-(甲硫基)苯基)-1,2,4-恶二唑-5-基)喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a unique molecule known for its structural complexity and potential applications in various scientific fields. This compound features a quinolin-4(1H)-one core, a 1,2,4-oxadiazole ring, and a methylthio-substituted phenyl group, making it a versatile molecule for research.
科学研究应用
This compound has diverse applications:
Chemistry: : Acts as a building block for more complex molecules.
Biology: : Used in studying molecular interactions due to its multifaceted structure.
Medicine: : Potential therapeutic applications, especially in targeting specific enzymes or receptors.
Industry: : Utilized in material science for its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can involve multiple steps. One common route includes:
Preparation of the quinolin-4(1H)-one core.
Introduction of the 1,2,4-oxadiazole ring through cyclization.
Addition of the methylthio-substituted phenyl group.
Typical reaction conditions might involve:
Use of specific catalysts to facilitate ring formation.
Controlled temperatures to ensure optimal reaction rates.
Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) for different reaction steps.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The same steps apply but with increased automation and scalability.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : The presence of methylthio groups makes it susceptible to oxidative conditions.
Reduction: : Can be reduced at specific sites, especially the oxadiazole ring.
Substitution: : The aromatic rings are sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Employing agents such as sodium borohydride (NaBH4).
Substitution: : Reagents like bromine (for electrophilic) or sodium methoxide (for nucleophilic).
Major Products
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Reduced oxadiazole ring forming amine derivatives.
Substitution: : Introduction of various functional groups on the aromatic rings.
作用机制
The compound exerts its effects through:
Binding to Molecular Targets: : The quinolin-4(1H)-one and oxadiazole rings can interact with various biological targets.
Pathways Involved: : It might inhibit or activate pathways involving oxidative stress or specific enzymatic actions.
相似化合物的比较
Uniqueness
This compound's uniqueness lies in its combination of structural elements - quinolin-4(1H)-one, oxadiazole, and methylthio-phenyl groups, making it versatile and effective in multiple applications.
Similar Compounds
1-methyl-3-(4-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.
1-methyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.
These comparisons highlight the unique properties imparted by the methylthio group in your compound of interest.
This compound's unique structure offers diverse applications and mechanisms, making it a topic of interest across various scientific disciplines.
属性
IUPAC Name |
1-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22-11-15(17(23)14-5-3-4-6-16(14)22)19-20-18(21-24-19)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAFBUSXNFUVGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2419688.png)
![2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2419689.png)
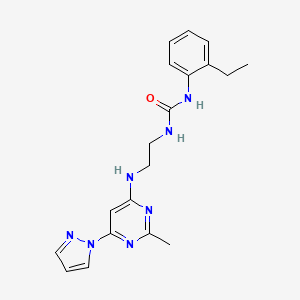
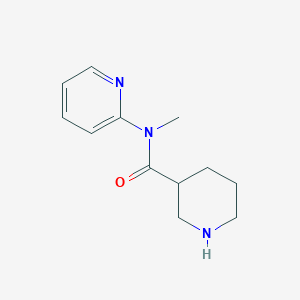
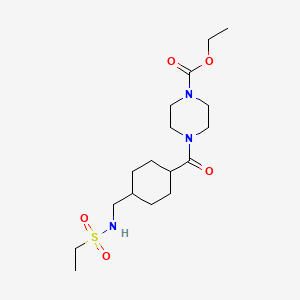
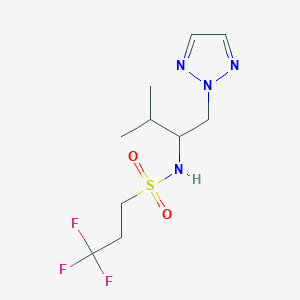
![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)
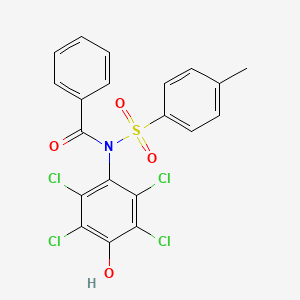
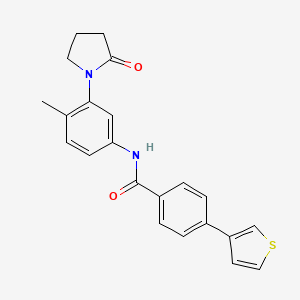
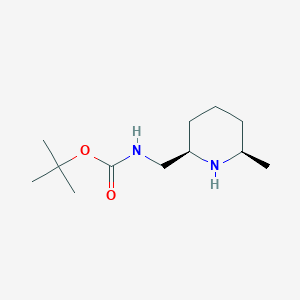
![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
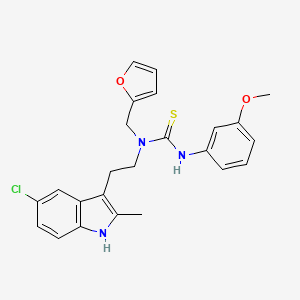
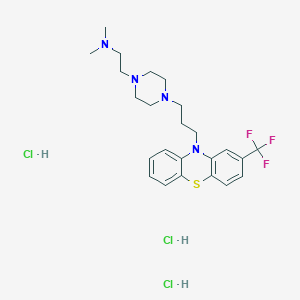
![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)
